N'-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O2/c1-11-3-4-13(9-14(11)17)19-16(22)15(21)18-10-12-5-7-20(2)8-6-12/h3-4,9,12H,5-8,10H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECSOCLPXXAABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the 3-fluoro-4-methylphenyl intermediate: This step involves the fluorination of a methylphenyl compound under controlled conditions.
Synthesis of the 1-methylpiperidin-4-yl intermediate: This step involves the preparation of the piperidine derivative through a series of reactions, including alkylation and cyclization.
Coupling of the intermediates: The final step involves the coupling of the two intermediates under specific reaction conditions to form the target compound.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
N’-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Containing Amides
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (Compound 34)
- Structure : Propionamide backbone with a 4-chloro-3-methoxyphenyl group and piperidin-4-yl substituent.
- Synthesis : Achieved via debenzylation of a benzylpiperidine intermediate, yielding 72% .
- Key Differences : The target compound replaces the propionamide with ethanediamide and substitutes chloro/methoxy groups with fluoro/methyl groups. These changes likely enhance metabolic stability and alter steric interactions .
N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide Hemi-Tartrate
- Structure : Carbamide core with fluorobenzyl and 1-methylpiperidin-4-yl groups.
- Crystallinity : Patented as a crystalline hemi-tartrate salt, emphasizing industrial relevance for reproducibility and formulation .
- Key Differences : The ethanediamide linker in the target compound may confer greater conformational flexibility compared to the carbamide group.
Fluorinated Aromatic Compounds
- 3-Chloro-N-phenyl-phthalimide Structure: Phthalimide scaffold with chloro and phenyl substituents. Application: Monomer for polyimide synthesis, requiring high purity (≥99%) . Key Differences: The target compound’s fluorinated aromatic ring and piperidine moiety suggest divergent applications (e.g., bioactivity vs. polymer synthesis) .
p-Fluoro-isobutyrylfentanyl Isomers
- Structure : Fentanyl analogs with fluorophenyl and piperidinyl groups.
- Analytical Challenges : Misidentification risks arise from positional isomers (ortho-, meta-, para-fluoro) and substituent variations (e.g., methyl vs. benzyl groups) .
- Key Differences : The target compound lacks the opioid backbone of fentanyl analogs but shares fluorophenyl and piperidine motifs, highlighting the importance of substituent positioning in receptor selectivity .
Data Table: Comparative Analysis of Structural Analogs
Key Research Findings and Implications
Synthetic Flexibility : The debenzylation method used for Compound 34 could be adapted for synthesizing the target compound, though ethanediamide formation may require optimized coupling reagents.
Crystallinity and Formulation : The crystalline hemi-tartrate salt in underscores the importance of solid-state characterization for industrial scalability, a consideration for the target compound.
Substituent Effects : Fluorine at the 3-position (vs. 4-position in ) and the methyl group on the phenyl ring may enhance lipophilicity and metabolic stability compared to chloro/methoxy analogs .
Analytical Challenges : As seen with fentanyl isomers , HPLC or NMR would be critical to distinguish the target compound from ortho/meta-fluoro or piperidine-substituted analogs.
Biological Activity
The compound is characterized by the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 239.30 g/mol
- IUPAC Name : N'-(3-fluoro-4-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide
Research indicates that this compound may act on various biological targets, including receptors involved in neurological and inflammatory pathways. Notably, it has been studied for its potential role as a selective inverse agonist of the retinoic acid receptor-related orphan receptor C (RORc) , which is implicated in the regulation of interleukin (IL)-17 production—a cytokine associated with autoimmune conditions like psoriasis and rheumatoid arthritis .
Pharmacological Studies
-
In Vitro Studies :
- The compound demonstrated significant potency against RORc with a selectivity profile that favors its use in therapeutic settings targeting inflammatory diseases. In cellular assays, it exhibited over 75-fold selectivity for RORc compared to other members of the ROR family and more than 200-fold selectivity over additional nuclear receptors .
- In Vivo Studies :
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of psoriasis. The results indicated that treatment with this compound led to a significant reduction in skin inflammation markers and improved clinical scores compared to control groups .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
